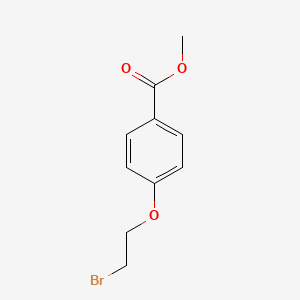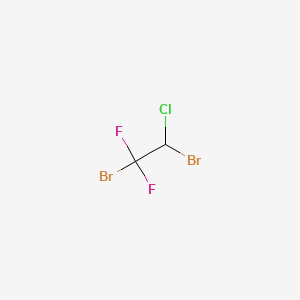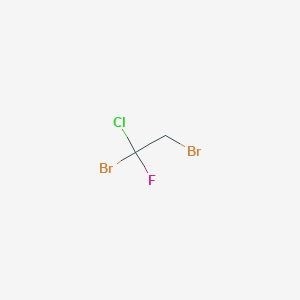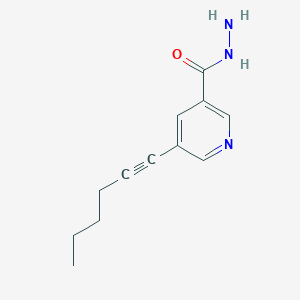
2-Hydroxy-5-(trifluorométhoxy)benzaldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Biology: It serves as an intermediate in the study of biotransformation pathways of certain pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
It is known to be an intermediate in the biotransformation pathways of cp-122,721 .
Mode of Action
It is known to interact with its targets during the biotransformation pathways of CP-122,721 .
Biochemical Pathways
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is formed as an intermediate during the biotransformation pathways of CP-122,721
Analyse Biochimique
Biochemical Properties
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly as an intermediate in the biotransformation pathways of certain drugs. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed during the biotransformation of CP-122,721 in humans . The interactions of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde with these biomolecules are crucial for its function and stability in biochemical processes.
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These binding interactions are critical for the compound’s biochemical activity and its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is formed as an intermediate during the biotransformation of certain drugs, indicating its temporal role in biochemical processes .
Metabolic Pathways
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and metabolic flux. These interactions are essential for the compound’s role in biochemical processes and its overall metabolic profile .
Transport and Distribution
The transport and distribution of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and effectiveness in biochemical applications .
Subcellular Localization
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its role in biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde can be synthesized from 2-methoxy-5-(trifluoromethoxy)benzaldehyde through a demethylation reaction . The reaction typically involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions to remove the methoxy group and replace it with a hydroxyl group.
Industrial Production Methods
While specific industrial production methods for 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-5-(trifluoromethoxy)benzoic acid.
Reduction: 2-Hydroxy-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds such as:
Salicylaldehyde: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.
5-Fluorosalicylaldehyde: Contains a fluorine atom instead of the trifluoromethoxy group, resulting in different reactivity and properties.
5-Chlorosalicylaldehyde: Contains a chlorine atom, which affects its chemical behavior compared to the trifluoromethoxy group.
The presence of the trifluoromethoxy group in 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde imparts unique properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and applications in various fields.
Propriétés
IUPAC Name |
2-hydroxy-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUZBERVMUEJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361440 | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93249-62-8 | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)


![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)
![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)









